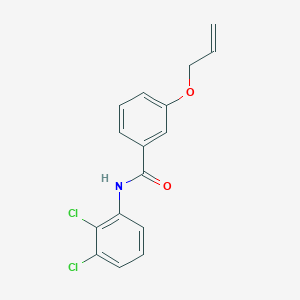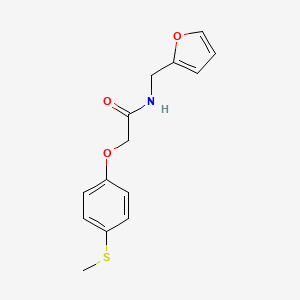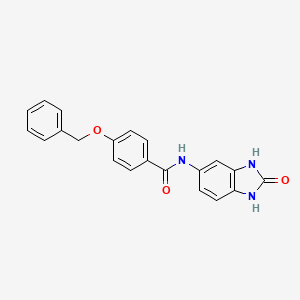![molecular formula C17H26ClNO2 B4409992 1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409992.png)
1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Übersicht
Beschreibung
1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethoxy group, and a phenyl ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Phenyl Ethanone Moiety: The phenyl ethanone moiety is synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and its mechanism of action in biological systems.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethoxy]phenyl}methanamine
- 1-{2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl}ethanone
Uniqueness
1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, ethoxy group, and phenyl ethanone moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
IUPAC Name |
1-[4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-13-10-14(2)12-18(11-13)8-9-20-17-6-4-16(5-7-17)15(3)19;/h4-7,13-14H,8-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNKLZOPNMRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
![4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409918.png)


![6-chloro-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4409942.png)
![2-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4409945.png)
![5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4409947.png)
![1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409951.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409956.png)
![3-chloro-N-[4-(4-morpholinyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4409964.png)

![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4409977.png)
![[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl [4-(2-quinoxalinyl)phenyl] ether](/img/structure/B4409981.png)

